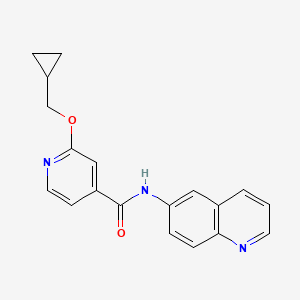

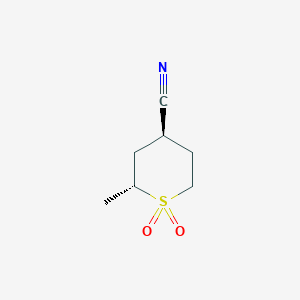

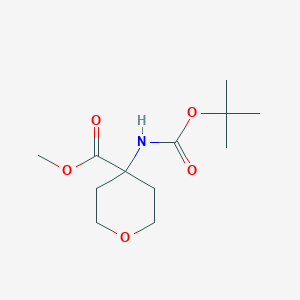

![molecular formula C18H13Cl2NO2S B2560672 2-氯-3-[(4-氯苯基)磺酰基]-4-甲基-6-苯基吡啶 CAS No. 343372-75-8](/img/structure/B2560672.png)

2-氯-3-[(4-氯苯基)磺酰基]-4-甲基-6-苯基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a type of sulfonyl compound, which typically consists of a sulfur atom bonded to two oxygen atoms and an organic group . Sulfonyl compounds are often used in organic synthesis .

Molecular Structure Analysis

The molecular structure of a similar compound, sulphenone, has a molecular weight of 252.717 and its IUPAC Standard InChIKey is OFCFYWOKHPOXKF-UHFFFAOYSA-N .Chemical Reactions Analysis

Sulfonyl compounds can undergo a variety of reactions, including substitution and addition reactions . The specific reactions would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis

A similar compound, Bis(4-chlorophenyl) sulfone, has a boiling point of 250 °C/10 mmHg and a melting point of 143-146 °C (lit.) .科学研究应用

Polymer Chemistry and Engineering

Bis(4-chlorophenyl) sulfone serves as a precursor for the synthesis of high-performance polymers. When combined with bisphenol-A or bisphenol-S, it forms rigid and temperature-resistant polymers such as polyethersulfone (PES) and Udel . These polymers find applications in aerospace, automotive, and electronics due to their excellent mechanical strength, chemical resistance, and thermal stability .

Thermoplastic Production

Researchers have explored bis(4-chlorophenyl) sulfone in thermoplastic production. Its ability to undergo polymerization reactions contributes to the development of novel materials with tailored properties. These thermoplastics can be used in diverse applications, including medical devices, membranes, and engineering components .

Anti-Cancer Agents

While not directly related to bis(4-chlorophenyl) sulfone, studies on related compounds have investigated their anti-cancer potential. Researchers have designed and synthesized derivatives with similar structural features. These compounds may interact with cellular targets, including tyrosine kinases, to inhibit cancer cell growth and proliferation .

Free Radical Scavenging

Bis(4-chlorophenyl) sulfone possesses aromatic rings and sulfur atoms, which contribute to its antioxidant properties. As a free radical scavenger, it can neutralize harmful reactive oxygen species (ROS) and protect cells from oxidative damage. This property makes it relevant in the field of health and wellness .

Material Science

The unique combination of aromatic rings and sulfone groups in bis(4-chlorophenyl) sulfone makes it interesting for material science applications. Researchers explore its use in designing novel materials, including coatings, membranes, and functional surfaces. Its chemical stability and compatibility with other compounds enhance its versatility .

Organic Synthesis

Bis(4-chlorophenyl) sulfone serves as a building block in organic synthesis. Chemists utilize it to construct more complex molecules by introducing functional groups at specific positions. Its reactivity and stability allow for diverse transformations, making it valuable in synthetic chemistry .

作用机制

安全和危害

属性

IUPAC Name |

2-chloro-3-(4-chlorophenyl)sulfonyl-4-methyl-6-phenylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO2S/c1-12-11-16(13-5-3-2-4-6-13)21-18(20)17(12)24(22,23)15-9-7-14(19)8-10-15/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPKNGMORAFYES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

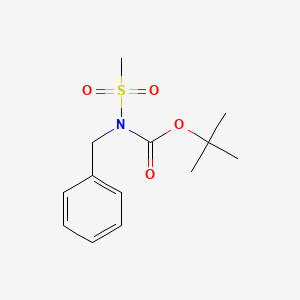

![Oxiran-2-yl-[3-[3-(trifluoromethyl)phenyl]azetidin-1-yl]methanone](/img/structure/B2560590.png)

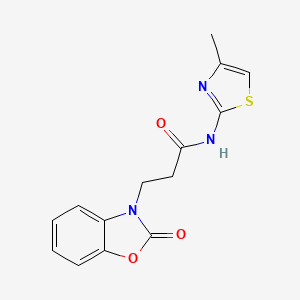

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2560594.png)

![rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/no-structure.png)

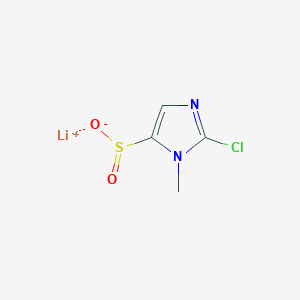

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2560603.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2560609.png)